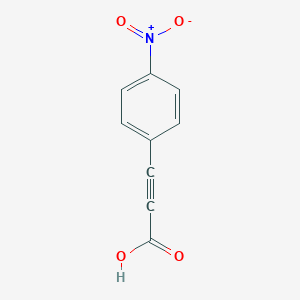
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
“1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one” is also known as 2,6-Dichlorophenolindophenol (DCPIP, DCIP or DPIP). It is a chemical compound used as a redox dye . When oxidized, DCPIP is blue with a maximal absorption at 600 nm; when reduced, DCPIP is colorless .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . The intermediates for the synthesis of the derivatives were prepared by reaction of the related benzyltriphenylphosphonium halides with 2,6-dichloro-4-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies . The structure of these compounds is believed to play a crucial role in their biological activity .
Chemical Reactions Analysis
DCPIP can be used to measure the rate of photosynthesis . It is part of the Hill reagents family. When exposed to light in a photosynthetic system, the dye is decolorized by chemical reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For example, 2-(2,6-Dichloro-4-hydroxyphenyl)acetic acid has a molecular weight of 221.03 g/mol .
Wissenschaftliche Forschungsanwendungen
Cancer Research: Breast Cancer Inhibition
This compound has been investigated for its potential in breast cancer treatment . Studies have shown that certain platinum complexes containing 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one can inhibit breast cancer cell growth. These complexes appear to act by impairing DNA function in tumor cells and may reduce endogenous estrogen levels, which is crucial for hormone-sensitive breast cancer .
Chemical Biology: Phenolate Anion Studies
In chemical biology, the compound’s anionic form, known as 2,6-dichloro-4-hydroxyphenolate, is of interest. This phenolate anion is a deprotonated form of 2,6-dichlorohydroquinone and is significant at physiological pH levels. It’s studied for its reactivity and interaction with biological molecules .
Organic Synthesis: Protodeboronation
The compound has applications in organic synthesis, particularly in the protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in synthetic chemistry .
Medicinal Chemistry: Antitumor Activity
Another application is in medicinal chemistry, where derivatives of this compound have been tested for antitumor activity. Specifically, the platinum complex [meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine]dichloroplatinum(II) has shown promise under oral administration in hormone-sensitive tumor models .
Wirkmechanismus
Target of Action
It’s known that similar compounds have been tested on hormone-sensitive breast cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular environment. It has been suggested that the compound may reduce the endogenous estrogen level via inhibition of estrogen biosynthesis . This suggests that the compound may act as an anti-estrogenic agent, potentially disrupting the growth of hormone-sensitive cancers.
Biochemical Pathways
It’s known that similar compounds inhibit deoxyribonucleic acid (dna) synthesis, like cisplatin . This suggests that the compound may interfere with DNA replication, thereby inhibiting cell division and growth.
Result of Action
The compound’s action results in the inhibition of cell growth, particularly in hormone-sensitive breast cancer cells . This is likely due to its potential anti-estrogenic effects and its ability to inhibit DNA synthesis.
Safety and Hazards
Zukünftige Richtungen
Future research could focus on further elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications . For example, erythro-8-PtSO4 and erythro-9-PtSO4, which are related compounds, possess antitumor and estrogenic effects and are therefore of interest for the therapy of breast cancer .
Eigenschaften
IUPAC Name |
1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGDFRBQDMINQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576745 | |
| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
73328-71-9 | |
| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
